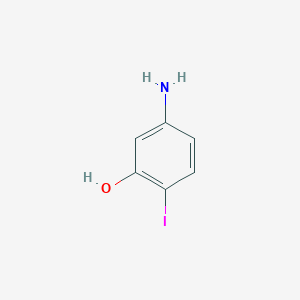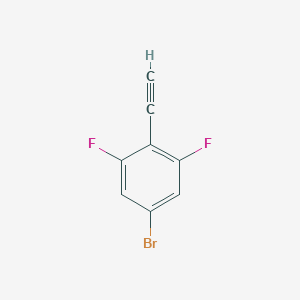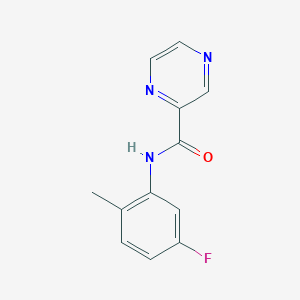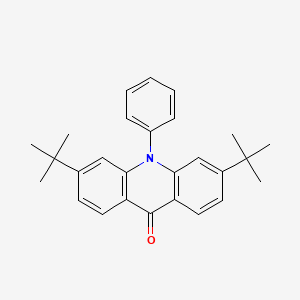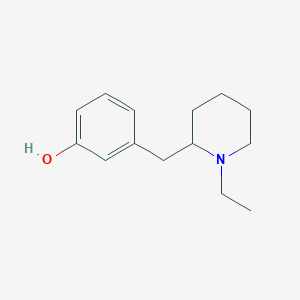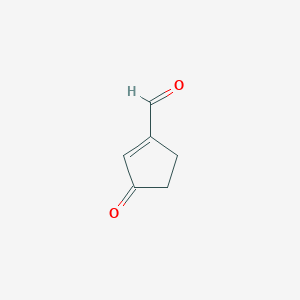
3-Oxocyclopent-1-enecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C6H6O2. It features a five-membered cyclopentene ring with an aldehyde group and a ketone group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Oxocyclopent-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclopent-1-enecarbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using cost-effective and efficient oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
3-Oxocyclopent-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
3-Oxocyclopent-1-enecarbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug synthesis and development.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds
作用機序
The mechanism of action of 3-Oxocyclopent-1-enecarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde and ketone groups are key sites for chemical reactions, allowing the compound to participate in a wide range of chemical transformations. These reactions often involve the formation of intermediates that further react to form the final products .
類似化合物との比較
Similar Compounds
Cyclopent-1-enecarbaldehyde: Lacks the ketone group, making it less reactive in certain reactions.
Cyclopent-1-enecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Cyclopent-1-enone: Contains only a ketone group, affecting its chemical behavior compared to 3-Oxocyclopent-1-enecarbaldehyde
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone group within a five-membered ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-oxocyclopentene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-4-5-1-2-6(8)3-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLHYYFQCKPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
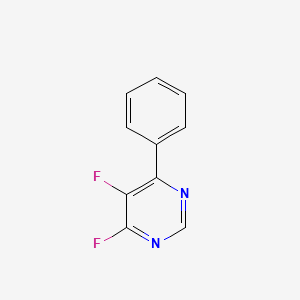



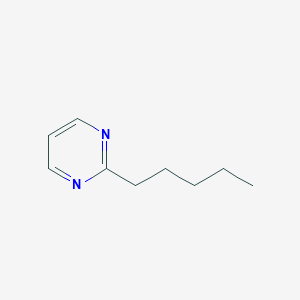

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)


